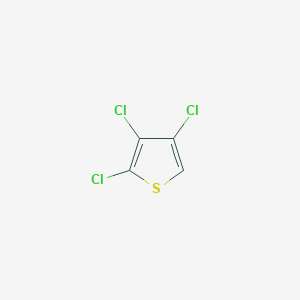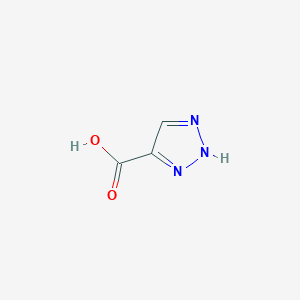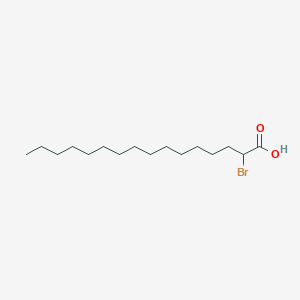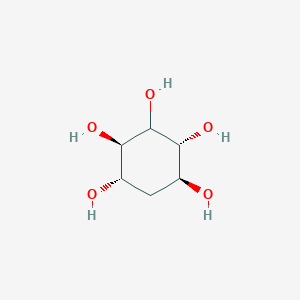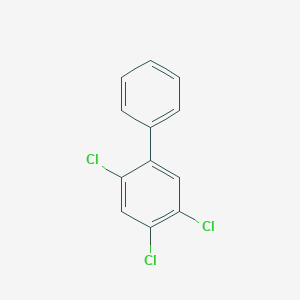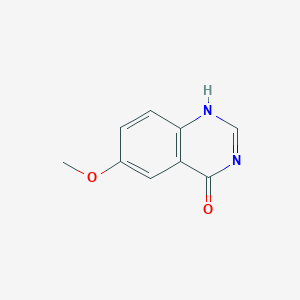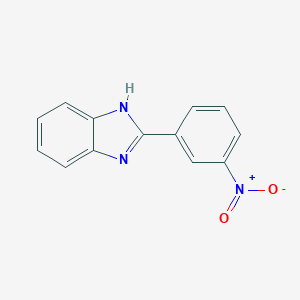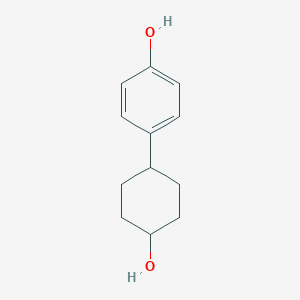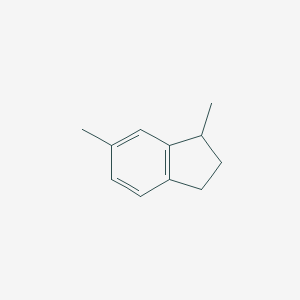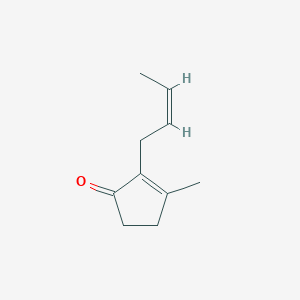
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as Z-CPM and is a member of the cyclopentenone family. Z-CPM is a yellow-colored liquid that is highly reactive and can undergo several chemical reactions.
作用機序
The mechanism of action of Z-CPM is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. Z-CPM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It is also believed to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
Z-CPM has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress. Z-CPM has also been shown to have a protective effect on the liver and to improve glucose metabolism. Additionally, Z-CPM has been shown to have an anti-cancer effect, and several studies have investigated its potential as a chemopreventive agent.
実験室実験の利点と制限
The advantages of using Z-CPM in lab experiments include its relatively simple synthesis method, its high reactivity, and its potential applications in various fields. However, there are also some limitations to using Z-CPM. For example, it is highly reactive and can be difficult to handle. It is also relatively unstable and can undergo several chemical reactions, which can complicate experiments.
将来の方向性
There are several future directions for research on Z-CPM. One area of research is the development of new synthetic methods for Z-CPM and its derivatives. Another area of research is the investigation of its potential as an anti-inflammatory and anti-cancer agent. Additionally, there is potential for Z-CPM to be used in the development of new materials, such as polymers and liquid crystals. Further research is needed to fully understand the potential applications of Z-CPM in various fields.
In conclusion, Z-CPM is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and high reactivity make it an attractive starting material for the synthesis of various compounds. Z-CPM has also shown potential as an anti-inflammatory and anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
Z-CPM can be synthesized through a variety of methods, including the reaction of cyclopentadiene with crotonaldehyde. This reaction is carried out under acidic conditions, and the product is then purified through distillation. Another method involves the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, followed by dehydration to yield Z-CPM. The synthesis of Z-CPM is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Z-CPM has been the subject of several scientific studies due to its potential applications in various fields. In organic chemistry, Z-CPM is used as a starting material for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Z-CPM has also shown potential as an anti-inflammatory agent, and several studies have investigated its effect on inflammation in animal models.
特性
| 17190-71-5 | |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
InChIキー |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
異性体SMILES |
C/C=C\CC1=C(CCC1=O)C |
SMILES |
CC=CCC1=C(CCC1=O)C |
正規SMILES |
CC=CCC1=C(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
